N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. The compound is classified under the category of carboxamides and contains a triazine moiety, which is often associated with herbicidal activity and other biological functions. Its chemical structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
The compound is cataloged under the CAS number 2034411-32-8 and has been referenced in various chemical databases including ChemSrc and BenchChem. These sources provide detailed information regarding its molecular formula, weight, and potential applications in research.
This compound belongs to the class of benzodioxines and triazines. It features a benzodioxine core linked to a triazine ring via a methyl group. Its classification is significant as it may exhibit specific biological activities attributed to these functional groups.
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of the reactions.
The molecular formula of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is CHNO. The structure features:
The compound has a molecular weight of approximately 294.33 g/mol. Structural data can be represented using SMILES notation: COc1nc(CNC(=O)c2cc(C)cs2)nc(OC)n1
, which provides insight into its connectivity and functional groups.
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties or enhancing its biological activity. Reaction conditions such as temperature, solvent choice, and catalysts play significant roles in determining reaction pathways and yields.
The mechanism of action for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is likely linked to its interaction with specific biological targets:
Further studies are necessary to elucidate specific targets and quantify binding affinities using techniques such as surface plasmon resonance or isothermal titration calorimetry.
The physical properties of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide are not extensively documented but are expected to include:
These properties can significantly affect solubility and stability under various conditions.
Chemical properties include reactivity with acids and bases due to the presence of functional groups like carboxamides and methoxy groups. Its stability under different pH levels should also be assessed for practical applications.
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several potential applications:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: